6-{1-[(Tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-3-carboxylic acid
Description
6-{1-[(Tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-3-carboxylic acid is a pyridine derivative characterized by a hydrazine moiety protected by a tert-butoxycarbonyl (Boc) group at the 6-position and a carboxylic acid group at the 3-position. The Boc group serves as a protective agent for amines, enhancing stability during synthetic processes . This compound is likely utilized as a building block in medicinal chemistry, particularly in the synthesis of peptide-based drugs or heterocyclic scaffolds.
Properties
IUPAC Name |
6-[amino-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)14(12)8-5-4-7(6-13-8)9(15)16/h4-6H,12H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERLOZBRNQJUPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=C(C=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 6-Hydrazinopyridine-3-Carboxylic Acid
Starting material : 6-Chloronicotinic acid (CAS: 31672-70-0).
Reagents : Hydrazine hydrate (85%), hydrochloric acid.
Conditions :
-
6-Chloronicotinic acid (8.0 g, 50.8 mmol) is refluxed with hydrazine hydrate (35 mL, 930 mmol) at 100°C for 4 hours.
-
The product is precipitated by acidification to pH 5.5 with HCl, yielding a white solid (6.0 g, 77% yield).
Key data :
| Parameter | Value |
|---|---|
| Yield | 77% |
| Purity (HPLC) | >95% |
| Melting Point | 292–293°C |
Step 2: Boc Protection of Hydrazine
Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), dimethylformamide (DMF).
Conditions :
-
6-Hydrazinopyridine-3-carboxylic acid (1.4 g, 9.8 mmol) is dissolved in DMF (10 mL) with TEA (1.2 mL, 11.8 mmol).
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Boc₂O (2.13 g, 9.8 mmol) is added dropwise, and the mixture is stirred at room temperature for 16 hours.
-
The crude product is purified via silica gel chromatography (ethyl acetate) to yield 6-Boc-hydrazinopyridine-3-carboxylic acid (1.45 g, 60% yield).
Key data :
| Parameter | Value |
|---|---|
| Yield | 60% |
| Purity (NMR) | >98% |
| ¹H NMR (DMSO-d₆) | δ 1.40 (s, 9H), 6.52 (d, J=8.8 Hz, 1H), 7.97 (dd, J=2.4/8.8 Hz, 1H), 8.58 (d, J=2.4 Hz, 1H) |
Method 2: One-Pot Hydrazination and Boc Protection
This streamlined approach combines hydrazination and protection in a single reactor:
Starting material : 6-Chloronicotinic acid.
Reagents : Hydrazine hydrate, Boc₂O, TEA.
Conditions :
-
6-Chloronicotinic acid (10.0 g, 63.3 mmol) is heated with hydrazine hydrate (50 mL) at 100°C for 4 hours.
-
Without isolation, Boc₂O (15.2 g, 69.6 mmol) and TEA (9.0 mL, 63.3 mmol) are added directly to the reaction mixture.
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The solution is stirred for 12 hours, acidified, and filtered to yield the product (10.8 g, 65% yield).
Advantages :
-
Eliminates intermediate purification.
-
Reduces solvent waste.
Method 3: Alternative Activation with N-Hydroxysuccinimide (NHS)
For applications requiring further functionalization, the carboxylic acid is activated as an NHS ester:
Reagents : N-Hydroxysuccinimide, dicyclohexylcarbodiimide (DCC).
Conditions :
-
6-Boc-hydrazinopyridine-3-carboxylic acid (1.45 g, 5.75 mmol) is dissolved in DMF (15 mL) with NHS (0.66 g, 5.75 mmol).
-
DCC (1.18 g, 5.75 mmol) is added, and the mixture is stirred for 16 hours.
-
The NHS ester is isolated via filtration and recrystallized (60% yield).
Application :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Method 1 | 60 | 98 | High purity, scalable |
| Method 2 | 65 | 95 | Reduced steps |
| Method 3 | 60 | 97 | Enables further derivatization |
Optimization and Troubleshooting
Solvent Selection
Catalyst Efficiency
Chemical Reactions Analysis
Types of Reactions
6-{1-[(Tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution Reactions: The hydrazine moiety can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Scientific Research Applications
Synthesis of Bioactive Compounds
6-{1-[(Tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-3-carboxylic acid is utilized in the synthesis of various bioactive molecules, particularly those with potential pharmaceutical applications. The hydrazine moiety allows for the formation of hydrazones, which are important in medicinal chemistry for developing anti-cancer and anti-microbial agents.
Drug Development
The compound has been investigated for its potential role in drug development, particularly in targeting specific enzymes and receptors. Its ability to form covalent bonds with electrophilic centers makes it a candidate for designing inhibitors that can selectively modulate biological pathways.
Analytical Chemistry
In analytical chemistry, this compound is used as a reagent for the detection of carbonyl compounds through hydrazone formation. This application is crucial in environmental monitoring and food safety assessments.
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Enzyme Inhibition
Research indicated that this compound could effectively inhibit specific enzymes involved in metabolic pathways. The inhibition was characterized by kinetic studies revealing competitive inhibition patterns, suggesting its potential as a lead compound for drug design.
Mechanism of Action
The mechanism of action of 6-{1-[(Tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-3-carboxylic acid involves the interaction of its functional groups with various molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers, while the pyridine ring can participate in π-π interactions and hydrogen bonding .
Comparison with Similar Compounds
Key Observations:
Functional Group Diversity :
- The target compound’s hydrazine-Boc group distinguishes it from analogs like tert-butyl carbamates (e.g., ), which feature Boc-protected methylamine or piperidine moieties. Hydrazine derivatives are more nucleophilic, enabling unique reactivity in coupling reactions .
- Carboxylic acid at the 3-position enhances solubility in polar solvents compared to ester-containing analogs (e.g., ethyl esters in ).
Synthetic Routes :
- Compounds like those in are synthesized via CuCl₂-catalyzed reactions in THF, followed by column chromatography. The target compound may employ similar Boc-protection strategies but requires hydrazine incorporation.
Substituent Effects: Halogenated analogs (e.g., bromo/chloro in ) exhibit higher molecular weights and enhanced stability but reduced solubility compared to the target compound.
Applications :
- Piperidine derivatives (e.g., ) are favored in peptidomimetics due to their conformational rigidity, whereas the target compound’s hydrazine group may facilitate chelation or coordination chemistry in metal-catalyzed reactions .
Biological Activity
6-{1-[(Tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-3-carboxylic acid is a notable compound in medicinal chemistry due to its structural features and potential biological activities. This compound contains a pyridine ring, a hydrazine moiety, and a carboxylic acid group, making it an interesting candidate for various pharmacological applications.
Structural Characteristics
The compound's structure can be represented as follows:
- Pyridine Ring : A six-membered aromatic ring with nitrogen.
- Hydrazine Moiety : A functional group containing two nitrogen atoms connected by a single bond.
- Carboxylic Acid Group : A -COOH group that enhances the compound's solubility and reactivity.
The biological activity of this compound is primarily attributed to the interactions of its functional groups with various molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers, while the pyridine ring can engage in π-π interactions and hydrogen bonding, facilitating its biological effects.
Antioxidant Activity
Research indicates that derivatives of pyridine compounds, including those similar to this compound, exhibit significant antioxidant properties. For instance, certain synthesized derivatives demonstrated high radical scavenging activity against DPPH radicals, showcasing their potential as antioxidants .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Notably, studies have shown that similar pyridine derivatives can inhibit acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoforms. The inhibition constants (K_i) for these enzymes ranged from low nanomolar to micromolar concentrations, indicating potent activity .
Table: Enzyme Inhibition Data
| Compound | Target Enzyme | K_i (nM) |
|---|---|---|
| Pyridine Derivative A | AChE | 3.07 ± 0.76 |
| Pyridine Derivative B | hCA I | 1.47 ± 0.37 |
| Pyridine Derivative C | hCA II | 3.55 ± 0.57 |
Synthesis and Evaluation of Biological Activity
Several studies have synthesized novel derivatives of pyridine compounds, including those containing hydrazine functionalities. These studies often evaluate the biological activities of the synthesized compounds through various assays.
- Antimicrobial Activity : One study reported that specific pyridine derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 μg/mL .
- Antioxidant Activity : In another investigation, a series of hydrazone derivatives were shown to possess strong antioxidant capabilities, with some compounds achieving over 70% inhibition against free radicals at concentrations around 25 μg/mL .
Comparative Analysis with Similar Compounds
This compound can be compared with other similar compounds based on their structural variations and biological activities.
Table: Comparison of Similar Compounds
| Compound Name | Position of Carboxylic Acid | Biological Activity |
|---|---|---|
| 6-{1-[(Tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-2-carboxylic acid | 2 | Moderate Antioxidant |
| 6-{1-[(Tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-4-carboxylic acid | 4 | High Antimicrobial |
Q & A
Basic: What are the recommended synthetic routes for preparing 6-{1-[(tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-3-carboxylic acid, and how can intermediates be characterized?
Methodological Answer:
A common approach involves sequential functionalization of pyridine-3-carboxylic acid. For example:
Hydrazine introduction : React pyridine-3-carboxylic acid with tert-butyl carbazate under coupling conditions (e.g., DCC/DMAP in DMF) to install the Boc-protected hydrazine moiety .
Intermediate purification : Use column chromatography (silica gel, EtOAc/hexane gradient) followed by recrystallization.
Characterization : Validate intermediates via - and -NMR to confirm Boc-group retention (e.g., tert-butyl singlet at ~1.4 ppm) and hydrazine linkage. LC-MS or HPLC (C18 column, 0.1% TFA in HO/MeCN) ensures purity (>95%) .
Advanced: How can computational modeling predict the reactivity of the hydrazine moiety in this compound for targeted drug design?
Methodological Answer:
The hydrazine group’s nucleophilicity can be modeled using density functional theory (DFT) to assess its reactivity with electrophilic targets (e.g., carbonyl groups in enzymes):
Geometry optimization : Use software like Gaussian or ORCA to minimize the energy of the compound’s structure.
Electrostatic potential mapping : Identify electron-rich regions (hydrazine -NH) prone to nucleophilic attack.
Docking studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Compare binding affinities with analogs lacking the Boc group to evaluate protective group effects .
Basic: What safety precautions are critical when handling this compound, given its structural analogs' hazards?
Methodological Answer:
While toxicity data for this specific compound may be limited (as seen in ), structural analogs with Boc-protected hydrazines suggest:
Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation (H335) .
Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
Storage : Store at -20°C under nitrogen to prevent Boc-group hydrolysis. Monitor stability via periodic LC-MS .
Advanced: How can this compound serve as a precursor for developing mTOR/p70S6K inhibitors, and what experimental validation is required?
Methodological Answer:
The pyridine-hydrazine scaffold may mimic ATP-binding motifs in kinases. To test this hypothesis:
Derivatization : Replace the carboxylic acid with amide linkages (e.g., EDC/HOBt coupling) to enhance cell permeability.
In vitro assays :
- Measure IC against mTOR in kinase assays (ADP-Glo™).
- Validate autophagy induction in prostate cancer cells (PC-3 line) via LC3-II Western blotting, similar to FMPPP in .
SAR analysis : Compare activity of Boc-deprotected analogs to assess protective group impact .
Basic: What analytical techniques are optimal for detecting decomposition products of this compound under varying pH conditions?
Methodological Answer:
Monitor stability via:
HPLC-DAD : Use a pH-stable column (e.g., Zorbax SB-C18) with mobile phases adjusted to pH 2–2. Track degradation peaks over time.
Mass spectrometry : Identify fragments (e.g., tert-butanol from Boc cleavage) via high-resolution LC-MS.
Kinetic studies : Calculate degradation rate constants (k) using first-order models. Acidic conditions (pH < 3) typically accelerate Boc hydrolysis .
Advanced: How can contradictions in reported synthetic yields for Boc-protected pyridine derivatives be resolved?
Methodological Answer:
Yield discrepancies often arise from competing side reactions (e.g., over-alkylation). Mitigation strategies include:
Reaction monitoring : Use in-situ IR to track tert-butyl carbonate C=O stretch (~1750 cm) disappearance.
Statistical optimization : Apply a Box-Behnken design to vary temperature, solvent (DMF vs. THF), and coupling agent (DCC vs. EDCI).
Mechanistic analysis : Probe byproducts via -NMR to identify undesired hydrazine oxidation or cross-linking .
Basic: What strategies ensure regioselective functionalization of the pyridine ring in this compound?
Methodological Answer:
The electron-withdrawing carboxylic acid directs electrophilic substitution to the para position (C6). To functionalize C2 or C4:
Directed ortho-metalation : Use LDA at -78°C to deprotonate the hydrazine NH, followed by quenching with electrophiles (e.g., I).
Protection/deprotection : Temporarily esterify the carboxylic acid (e.g., methyl ester) to alter electronic effects.
Cross-coupling : Perform Suzuki-Miyaura reactions at C5 (if halogenated) using Pd(PPh) .
Advanced: Can this compound act as a bifunctional linker in PROTAC design, and what in vitro models validate this?
Methodological Answer:
The hydrazine and carboxylic acid groups enable conjugation to E3 ligase ligands (e.g., thalidomide) and target proteins. Validation steps:
PROTAC synthesis : Attach via amide (carboxylic acid) and urea (hydrazine) linkages. Confirm integrity via MALDI-TOF.
Degradation assays : Treat cancer cells (e.g., MM1.S) and quantify target protein levels (e.g., BRD4) via Western blot.
Control experiments : Compare with non-PROTAC analogs to confirm ubiquitination-dependent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
